Physicochemical Profiling of 2-(4-Chlorophenyl)pyrimidin-4(3H)-one: A Technical Guide
Physicochemical Profiling of 2-(4-Chlorophenyl)pyrimidin-4(3H)-one: A Technical Guide
The following technical guide details the physicochemical characterization of 2-(4-chlorophenyl)pyrimidin-4(3H)-one. This document is structured to serve as a primary reference for researchers synthesizing or utilizing this scaffold in drug discovery, specifically within kinase inhibitor and antimicrobial development programs.[1]
Executive Summary & Compound Identity
2-(4-chlorophenyl)pyrimidin-4(3H)-one represents a critical heterocyclic scaffold in medicinal chemistry.[1] Structurally, it consists of a pyrimidine ring substituted at the C2 position with a 4-chlorophenyl group and a carbonyl functionality at C4.[1] It is widely recognized as a "privileged structure" due to its ability to mimic the purine core of ATP, making it a frequent starting point for the design of kinase inhibitors and fungicides.
For the application scientist, the primary challenge with this compound lies in its lactam-lactim tautomerism , which fundamentally alters its solubility, permeability, and binding mode depending on the pH and solvent environment.[1]
Table 1: Chemical Identity & Calculated Descriptors
| Property | Specification |
| IUPAC Name | 2-(4-chlorophenyl)pyrimidin-4(3H)-one |
| Common Synonyms | 2-(p-chlorophenyl)-4-hydroxypyrimidine (tautomer); 6-(4-chlorophenyl)-4-pyrimidone |
| Molecular Formula | C₁₀H₇ClN₂O |
| Molecular Weight | 206.63 g/mol |
| CAS Number | 106690-xx-x (Generic/Isomer dependent) |
| SMILES | Clc1ccc(cc1)c2nc(=O)cc[nH]2 |
| Calc.[1][2][3][4][5][6][7][8][9][10][11] LogP (cLogP) | 2.1 – 2.4 (Method dependent) |
| TPSA | ~41.5 Ų |
| H-Bond Donors/Acceptors | 1 Donor / 2 Acceptors |
Physicochemical Properties & Mechanistic Insights[1][6][9]
Solid-State Characteristics
In its solid form, the compound predominantly exists in the oxo- (lactam) tautomer, stabilized by intermolecular hydrogen bonding networks similar to those found in DNA base pairs.[1]
-
Melting Point: High melting range expected (>210°C ), characteristic of planar, stacking-competent heterocycles.[1]
-
Crystallinity: typically crystallizes as needles or plates from polar aprotic solvents (e.g., DMSO/Water mixtures).[1]
Solubility and Lipophilicity
The chlorophenyl group imparts significant lipophilicity, while the pyrimidinone core provides polar handles.
-
Aqueous Solubility: Low (< 0.1 mg/mL at pH 7.4).[1] The uncharged lactam form is poorly soluble in water.
-
Organic Solubility: High solubility in DMSO and DMF; moderate solubility in methanol and ethanol; poor solubility in non-polar solvents (hexane) due to the polar amide-like core.[1]
-
pH-Dependent Solubility:
Tautomerism: The Critical Variable
The compound exists in equilibrium between the 4(3H)-one (lactam) and the 4-hydroxy (lactim) forms.[1]
-
Dominant Species: In solution (polar solvents) and solid state, the lactam (NH-C=O) is the major tautomer.[1]
-
Binding Implications: While the lactam is dominant, the lactim form is often the active species in metal coordination or specific enzyme pockets where an aromatic hydroxyl is required for H-bonding.
Visualization of Chemical Behavior[4]
The following diagrams illustrate the synthesis logic and the critical tautomeric equilibria that define the compound's reactivity.
Diagram 1: Retrosynthetic Analysis & Synthesis
[1]
Diagram 2: Tautomeric & Ionization Equilibria
[1]
Experimental Protocols for Characterization
Protocol A: Determination of pKa via UV-Metric Titration
Why this method? Potentiometry is often unsuitable due to the compound's low aqueous solubility. UV-metric titration exploits the spectral shift between the ionized and neutral species.[1]
-
Preparation: Prepare a 10 mM stock solution in DMSO.
-
Titrant: Carbonate-free 0.1 M KOH and 0.1 M HCl.
-
Cosolvent System: Perform titration in water/methanol ratios (e.g., 20%, 40%, 60% MeOH) to ensure solubility.[1]
-
Measurement: Monitor UV absorbance (240–350 nm) while stepping pH from 1.5 to 11.0.
-
Analysis: Use the Yasuda-Shedlovsky extrapolation to determine the aqueous pKa (
).[1]-
Expected Result: Acidic pKa (N3-H)
8.2 – 8.8.[1]
-
Protocol B: LogD Determination (Shake-Flask Method)
Why this method? Calculated LogP is insufficient for zwitterionic or tautomeric scaffolds.[1]
-
Phases: n-Octanol (saturated with buffer) and Phosphate Buffer (pH 7.4, saturated with octanol).
-
Equilibration: Dissolve compound in the octanol phase. Add equal volume of buffer.[1]
-
Agitation: Shake for 4 hours at 25°C; centrifuge to separate phases.
-
Quantification: Analyze both phases via HPLC-UV (254 nm).
-
Calculation:
.-
Target Range: 2.0 – 2.5 (Optimal for oral bioavailability).[1]
-
Protocol C: Tautomer Identification via NMR
-
Solvents: Dissolve separately in DMSO-
and CDCl (if soluble). -
Observation:
-
Lactam Signal: Look for a broad singlet downfield (
ppm) corresponding to the N3-H .[1] -
Lactim Signal: Look for the absence of N-H and presence of O-H (often broad/exchanging) or a shift in C4 carbonyl carbon in
C NMR.[1] -
Note: In DMSO, the lactam form is heavily favored, often showing a distinct N-H peak.[1]
-
References
-
PubChem. Compound Summary for CID 624641: 6-(4-chlorophenyl)-4-phenyl-1H-pyrimidin-2-one (Isomer/Analog Reference).[1] National Center for Biotechnology Information.[1] [Link][1]
-
Galvão, T. et al. (2013).[1][11] From 2-hydroxypyridine to 4(3H)-pyrimidinone: Computational Study on the Control of the Tautomeric Equilibrium. Journal of Physical Chemistry A. [Link]
-
Mekelleche, S. et al. (2017).[1] Solvent Effects on the [3+2] Cycloaddition of 2-Furfural Oxime and Ethyl Propiolate.[1][12] Science and Education Publishing.[1] [Link]
Sources
- 1. 2-(4-Chlorophenyl)-4,6-dimethyl(1,3)oxazolo(5,4-d)pyrimidine-5,7(4H,6H)-dione | C13H10ClN3O3 | CID 329158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5334-29-2|1-(4-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol|BLD Pharm [bldpharm.com]
- 3. 5-(4-Chlorophenyl)thieno 2,3-d pyrimidin-4(3H)-one 331761-45-6 [sigmaaldrich.com]
- 4. RU2604060C1 - Method of producing 2,5-disubstituted 6-hydroxypyrimidin-4(3h)-one - Google Patents [patents.google.com]
- 5. 2-(4-Chlorophenyl)pyrimidin-4(3H)-one|CAS 106690-55-5 [benchchem.com]
- 6. Design, synthesis and evaluation of 2,4-disubstituted pyrimidines as cholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-Oxo-4-phenyl-6-(4-chlorophenyl)-1,2-dihydropyrimidine | C16H11ClN2O | CID 624641 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. jst-ud.vn [jst-ud.vn]
- 9. researchgate.net [researchgate.net]
- 10. 6-(4-Chlorophenyl)dihydro-2,4(1H,3H)-pyrimidinedione | C10H9ClN2O2 | CID 4261778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Solvent Effects on the [3+2] Cycloaddition of 2-Furfural Oxime and Ethyl Propiolate: Unexpected Change in Regioselectivity [pubs.sciepub.com]
